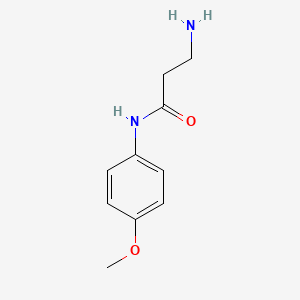

3-amino-N-(4-methoxyphenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZGQPNGBGISAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Amino N 4 Methoxyphenyl Propanamide

Established Synthetic Pathways for 3-amino-N-(4-methoxyphenyl)propanamide

Amidation and Acylation Reactions

The most direct and widely employed method for the synthesis of this compound is through the amidation of a suitable 3-aminopropanoic acid derivative with 4-methoxyaniline. Due to the presence of the free amino group in the starting material, a protection strategy is often necessary to prevent self-condensation and other side reactions.

A common approach involves the use of a protected β-alanine, such as N-Boc-β-alanine (N-tert-butoxycarbonyl-3-aminopropanoic acid). This protected amino acid can be activated and subsequently reacted with 4-methoxyaniline to form the desired amide bond. The final step involves the removal of the protecting group to yield the target compound.

The activation of the carboxylic acid is crucial for the success of the amidation reaction. Several coupling reagents are commonly used to facilitate this transformation.

| Coupling Reagent | Activating Agent | Typical Reaction Conditions | General Yield Range |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt (Hydroxybenzotriazole) | DCM, 0 °C to RT, 12-24 h | 70-90% |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or DMAP (4-Dimethylaminopyridine) | DCM or DMF, RT, 12-24 h | 75-95% |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DMF, RT, 2-6 h | 80-98% |

Alternatively, acylation of 4-methoxyaniline can be achieved using an activated derivative of the protected 3-aminopropanoic acid, such as an acyl chloride. N-Boc-3-aminopropanoyl chloride can be prepared by treating N-Boc-β-alanine with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with 4-methoxyaniline, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct. Subsequent deprotection under acidic conditions affords this compound.

Palladium-Catalyzed Cross-Coupling Approaches

While less common for the synthesis of simple amides, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amidation, represent a potential pathway. This approach would involve the coupling of an aryl halide or triflate, such as 4-bromoanisole (B123540) or 4-methoxyphenyl (B3050149) triflate, with 3-aminopropanamide.

This reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP). A base is required to facilitate the catalytic cycle.

| Palladium Precursor | Ligand | Base | Solvent | Typical Temperature |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene or Dioxane | 80-110 °C |

| Pd(OAc)₂ | BINAP | K₃PO₄ | Toluene | 100 °C |

Other Relevant Synthetic Routes

Other synthetic strategies could be envisioned, starting from different precursors. For instance, the reaction of 4-methoxyphenyl isocyanate with 3-aminopropanol, followed by oxidation of the terminal alcohol, could yield the desired product. However, this route is less direct and may involve more steps and purification challenges compared to the classical amidation methods.

Advanced Synthetic Strategies

Stereoselective Synthesis of Chiral Forms

The synthesis of enantiomerically pure forms of this compound would require a stereoselective approach. Since the chirality would reside on the propanamide backbone, a chiral β-amino acid derivative would be the key starting material.

Enantiomerically enriched β-amino acids can be prepared through various methods, including asymmetric hydrogenation of enamides, resolution of racemic mixtures, or through chiral auxiliary-mediated reactions. For example, a chiral auxiliary, such as a pseudoephedrine or an Evans auxiliary, could be attached to a suitable precursor to direct the stereoselective introduction of the amino group.

Once the chiral-protected β-amino acid is obtained, it can be coupled with 4-methoxyaniline using standard amidation protocols, followed by removal of the protecting group and the chiral auxiliary to yield the enantiomerically enriched target compound.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times. The direct amidation of 3-aminopropanoic acid (or its protected form) with 4-methoxyaniline can be significantly enhanced by microwave irradiation.

Microwave heating can promote the reaction by efficiently overcoming the activation energy barrier for amide bond formation. This can reduce reaction times from hours to minutes and may also allow for the use of less reactive coupling agents or even catalyst-free conditions in some cases.

| Reactants | Microwave Conditions | Reaction Time | General Yield Improvement |

| N-Boc-β-alanine, 4-methoxyaniline, Coupling Agent | 100-150 °C, 100-200 W | 5-30 min | 10-20% higher yields compared to conventional heating |

| 3-Aminopropanoic acid, 4-methoxyaniline (direct) | 180-220 °C | 15-45 min | Feasible, but may require optimization to minimize side products |

The use of microwave assistance represents a greener and more efficient approach to the synthesis of this compound and its derivatives.

Derivatization and Analogue Synthesis for Structure-Activity Exploration

The chemical architecture of this compound offers three primary loci for derivatization: the amide linkage, the phenyl ring, and the terminal amino group, which can be used to introduce heterocyclic moieties. Strategic modifications at these positions can significantly influence the molecule's physicochemical properties and its interaction with biological targets.

The amide bond is a critical functional group in many biologically active molecules, contributing to structural rigidity and participating in hydrogen bonding interactions. nih.gov However, to improve metabolic stability or to modulate biological activity, the amide bond can be replaced with various bioisosteres. acs.orgpressbooks.pub These bioisosteric replacements aim to mimic the key electronic and steric features of the amide group. acs.org

Key modifications to the amide linkage of this compound could include its replacement with esters, ketones, or metabolically resilient groups like triazoles. pressbooks.pub Such modifications can alter the hydrogen bonding capacity, polarity, and conformational flexibility of the molecule, which are crucial for its biological function. The synthesis of these analogues would involve coupling of the appropriate precursors, for instance, a 3-aminopropanoate derivative with p-anisidine (B42471) to yield an ester analogue.

Table 1: Proposed Bioisosteric Replacements for the Amide Linkage

| Original Functional Group | Proposed Bioisostere | Rationale for Modification |

| Amide | Ester | Alters hydrogen bond donor capacity. |

| Amide | Ketone | Removes hydrogen bond donor capability, modifies polarity. |

| Amide | 1,2,3-Triazole | Introduces a metabolically stable, rigid linker with distinct hydrogen bonding properties. pressbooks.pub |

| Amide | Trifluoroethylamine | Reduces basicity of the amine while maintaining hydrogen bond donor properties and geometry. pressbooks.pub |

The 4-methoxyphenyl group is susceptible to electrophilic aromatic substitution, directed by the activating and ortho-, para-directing methoxy (B1213986) group. This allows for the introduction of a wide range of substituents onto the aromatic ring, thereby probing the steric and electronic requirements for biological activity.

Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce functional groups at the positions ortho to the methoxy group (positions 3 and 5). For example, nitration followed by reduction would yield an amino-substituted derivative, providing a new handle for further functionalization. Halogenation can introduce atoms that can act as hydrogen bond acceptors and increase lipophilicity.

Table 2: Potential Phenyl Ring Substitutions and Their Effects

| Reaction Type | Reagents | Position of Substitution | Potential Effect of Substituent |

| Nitration | HNO₃/H₂SO₄ | 3- and/or 5- | Introduction of a nitro group, which can be reduced to an amine for further derivatization. |

| Bromination | Br₂/FeBr₃ | 3- and/or 5- | Introduction of a halogen to alter electronics and lipophilicity. |

| Acylation | RCOCl/AlCl₃ | 3- and/or 5- | Introduction of a keto group, providing a point for further modification. |

Heterocyclic structures are prevalent in a vast number of pharmaceuticals and biologically active compounds, owing to their ability to engage in a variety of intermolecular interactions. openmedicinalchemistryjournal.compressbooks.pub The terminal amino group of this compound serves as a convenient anchor point for the introduction of diverse heterocyclic systems.

The primary amino group can be readily acylated with heterocyclic carboxylic acids or reacted with heterocyclic aldehydes to form Schiff bases, which can be subsequently reduced to stable secondary amines. Another approach involves the reaction of the amino group with diketones or related precursors to construct heterocyclic rings directly onto the propanamide scaffold. For instance, reaction with a 1,3-dicarbonyl compound could yield a pyrimidine (B1678525) or related heterocycle. The incorporation of nitrogen-containing heterocycles is of particular interest in medicinal chemistry. openmedicinalchemistryjournal.comnih.gov

Table 3: Examples of Heterocyclic Moieties for Introduction

| Heterocycle Type | Method of Introduction | Potential Significance |

| Pyridine | Acylation with a pyridinecarboxylic acid | Introduces a basic nitrogen atom, potentially improving solubility and receptor interaction. |

| Imidazole | Reaction with an imidazole-containing electrophile | Can act as a hydrogen bond donor/acceptor and a metal chelator. pressbooks.pub |

| Thiazole (B1198619) | Hantzsch thiazole synthesis from a thioamide derivative | A common scaffold in pharmaceuticals with diverse biological activities. |

| Pyrrole | Paal-Knorr synthesis with a 1,4-dicarbonyl compound | A versatile aromatic heterocycle found in many natural products. pressbooks.pub |

Structural Elucidation and Conformational Analysis of 3 Amino N 4 Methoxyphenyl Propanamide

Spectroscopic Characterization Techniques for Structural Confirmation

The precise structure of 3-amino-N-(4-methoxyphenyl)propanamide can be determined through a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework and functional groups present.

For the target compound, the 1H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-methoxyphenyl (B3050149) group, typically in the range of δ 6.8–7.5 ppm. The methoxy (B1213986) group (-OCH3) protons would appear as a sharp singlet around δ 3.8 ppm. The protons of the propanamide backbone (-CH2-CH2-) would exhibit complex splitting patterns due to spin-spin coupling, likely in the δ 2.5–3.5 ppm region. The protons of the terminal amino group (-NH2) and the amide proton (-NH-) would appear as broad singlets, with their chemical shifts being solvent-dependent.

The 13C NMR spectrum of 3-chloro-N-(4-methoxyphenyl)propanamide has been reported, and these values can be used to estimate the chemical shifts for the target molecule. nih.gov The replacement of the electron-withdrawing chloro group with an electron-donating amino group at the C3 position would be expected to cause an upfield shift for the C3 carbon and a smaller upfield shift for the C2 carbon.

Table 1: Predicted 13C NMR Chemical Shifts for this compound based on 3-chloro-N-(4-methoxyphenyl)propanamide Data nih.gov

| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Reported Chemical Shift (ppm) for 3-chloro-N-(4-methoxyphenyl)propanamide |

| C=O | ~170 | 169.1 |

| Aromatic C (quaternary, C-O) | ~156 | 156.4 |

| Aromatic C (quaternary, C-N) | ~131 | 131.5 |

| Aromatic CH | ~122 | 121.9 |

| Aromatic CH | ~114 | 114.2 |

| -OCH3 | ~55 | 55.4 |

| -CH2- (adjacent to C=O) | ~38 | 38.3 |

| -CH2- (adjacent to -NH2) | ~40 | 39.7 (adjacent to -Cl) |

Note: The predicted values are estimations and may vary in experimental conditions.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. For this compound (C10H14N2O2), the expected molecular weight is approximately 194.23 g/mol . The mass spectrum would show a molecular ion peak [M]+ at m/z 194.

Analysis of the GC-MS data for 3-chloro-N-(4-methoxyphenyl)propanamide shows a molecular ion peak at m/z 213, corresponding to its molecular weight. nih.gov Common fragmentation patterns for N-aryl amides involve cleavage of the amide bond. For the target compound, fragmentation could lead to the formation of ions corresponding to the 4-methoxyaniline moiety (m/z 123) and the 3-aminopropanoyl moiety.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of N-(4-methoxyphenyl)propanamide is available in the NIST Chemistry WebBook and serves as a good reference. nist.gov

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

N-H stretching: Two bands in the region of 3300-3500 cm-1 corresponding to the symmetric and asymmetric stretching of the primary amine (-NH2). A single band around 3300 cm-1 for the secondary amide (-NH-).

C=O stretching (Amide I): A strong absorption band around 1650 cm-1.

N-H bending (Amide II): A band around 1550 cm-1.

C-N stretching: Around 1240 cm-1 for the aryl-N bond and around 1400 cm-1 for the amide C-N bond.

Aromatic C-H stretching: Above 3000 cm-1.

Aromatic C=C stretching: Bands in the region of 1600-1450 cm-1.

C-O stretching: A strong band around 1030-1250 cm-1 for the aryl ether.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) |

| Primary Amine (R-NH2) | N-H Stretch | 3300-3500 (two bands) |

| Secondary Amide (R-NH-C=O) | N-H Stretch | ~3300 |

| Carbonyl (Amide) | C=O Stretch (Amide I) | ~1650 |

| Secondary Amide | N-H Bend (Amide II) | ~1550 |

| Aryl Ether | C-O Stretch | 1030-1250 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

Conformational Studies and Stereochemical Considerations

The flexibility of the propanamide chain allows for multiple conformations of this compound.

While specific conformational studies for this compound are not available, insights can be gained from related structures. The crystal structure of 3-chloro-N-(4-methoxyphenyl)propanamide reveals a specific conformation in the solid state, with a C(=O)—N(H)—Car—Car torsion angle of -33.70(18)°. nih.gov This deviation from planarity suggests that there is limited resonance between the amide group and the aromatic ring. nih.gov

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms. For amides, amide-imide tautomerism is possible, involving the migration of a proton from the nitrogen to the carbonyl oxygen, resulting in an imidic acid tautomer (a Zwitterionic form is also possible).

While there are no specific studies on the tautomerism of this compound, amides generally exist predominantly in the amide form due to its greater stability. The equilibrium would strongly favor the amide tautomer under normal conditions.

X-ray Crystallography and Solid-State Structural Analysis

A comprehensive search of available scientific literature and crystallographic databases did not yield any specific X-ray crystallography data or solid-state structural analysis for the compound this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles as determined by X-ray diffraction is not available at this time.

While crystallographic data exists for structurally related compounds, such as 3-chloro-N-(4-methoxyphenyl)propanamide, a direct extrapolation of these findings to this compound would be speculative. nih.govamanote.comnist.govresearchgate.netnih.govchemicalbook.com The substitution of a chloro group with an amino group can significantly influence the electronic and steric properties of the molecule, leading to different crystal packing arrangements and intermolecular interactions. Therefore, in adherence to strict scientific accuracy, the crystallographic parameters for the chloro-analog are not presented here as a substitute.

Further experimental investigation would be required to determine the precise solid-state structure of this compound.

Computational Chemistry and in Silico Investigations of 3 Amino N 4 Methoxyphenyl Propanamide

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental in elucidating the electronic characteristics and predicting the reactivity of a molecule. These in silico methods provide insights into the molecular structure, electron distribution, and sites susceptible to chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. For 3-amino-N-(4-methoxyphenyl)propanamide, the FMO analysis would reveal the regions of the molecule most likely to participate in electron-donating and electron-accepting interactions.

Illustrative Data for FMO Analysis

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.87 |

| LUMO | -0.25 |

Note: The data in this table is hypothetical and for illustrative purposes.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. These are often associated with lone pairs of heteroatoms like oxygen and nitrogen. Blue regions signify positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, usually around hydrogen atoms bonded to electronegative atoms. Green areas represent neutral potential. For this compound, an MEP map would highlight the electrophilic and nucleophilic sites, providing insights into its intermolecular interactions.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. DFT calculations can provide accurate predictions of various molecular properties, offering a deeper understanding of the molecule's behavior.

Illustrative Data from DFT Calculations

| Molecular Property | Calculated Value |

|---|---|

| Total Energy (a.u.) | -689.123 |

| Dipole Moment (Debye) | 3.45 |

| Polarizability (a.u.) | 145.7 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are crucial in drug discovery and molecular biology for understanding ligand-protein interactions.

Prediction of Ligand-Protein Binding Modes

Molecular docking simulations can predict how this compound might bind to a specific protein target. The simulation places the ligand into the binding site of the protein in various conformations and orientations. The resulting poses are then scored based on a scoring function that estimates the binding affinity.

The analysis of the best-scoring poses reveals the specific binding mode, including the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site. This information is vital for understanding the mechanism of action and for designing more potent and selective molecules.

Computational Assessment of Binding Affinities

A primary output of molecular docking is the computational assessment of binding affinity, often expressed as a docking score or an estimated binding free energy (ΔG_binding). A lower (more negative) binding energy generally indicates a more stable and favorable ligand-protein complex.

By docking this compound against various protein targets, researchers can computationally screen for potential biological activities and prioritize targets for further experimental validation.

Illustrative Data for Binding Affinities

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Target A | -7.8 | TYR 123, SER 98, LEU 45 |

| Target B | -6.5 | PHE 210, VAL 150, ASN 148 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations would provide critical insights into its behavior in a biological system, such as its interaction with a protein target.

Investigation of Ligand-Target Complex StabilityShould a biological target for this compound be identified, MD simulations would be employed to assess the stability of the ligand-target complex. The simulation would track the compound's position and orientation within the protein's binding site over a set period, typically nanoseconds to microseconds. Key metrics would be analyzed to determine stability, including:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein and ligand atoms from their initial positions. A stable, low-fluctuation RMSD value for the ligand would indicate it remains securely bound.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein would be monitored. Persistent hydrogen bonds are crucial for stable binding.

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) could be used to estimate the binding affinity, providing a quantitative measure of complex stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

2D and 3D QSAR Approaches for Biological Activity PredictionTo develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activities would be required.

2D QSAR: This approach would use descriptors calculated from the 2D structure of the molecules, such as molecular weight, logP (lipophilicity), and topological indices. A statistical method, like multiple linear regression (MLR), would then be used to build an equation correlating these descriptors with activity.

3D QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be used. These techniques require aligning the 3D structures of the compounds and calculating steric and electrostatic fields around them. The resulting models produce 3D contour maps that visualize regions where modifications to the molecular structure could enhance or diminish biological activity.

Pharmacophore Modeling and Virtual Screening Strategies

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target.

For this compound, a pharmacophore model could be developed based on its structure (ligand-based) or the structure of its biological target's binding site (structure-based). This model would define the spatial arrangement of key chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once a validated pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign. Large chemical databases containing millions of compounds would be searched to identify molecules that match the pharmacophoric features. Hits from this screening process would then be subjected to further computational analysis, such as molecular docking, to prioritize them for experimental testing, accelerating the discovery of new potential drug candidates.

Ligand-Based Pharmacophore Model Development

Ligand-based pharmacophore modeling is a powerful computational technique that is employed when the three-dimensional structure of the biological target is unknown. dergipark.org.trnih.gov This method relies on the principle that a set of molecules that bind to the same receptor will share common chemical features arranged in a specific 3D orientation, which are essential for their biological activity. mdpi.com The process involves aligning a set of known active ligands and extracting the shared pharmacophoric features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. mdpi.com

In the context of compounds structurally related to this compound, such as N-(3-amino-4-methoxyphenyl) acrylamide (B121943) derivatives, ligand-based pharmacophore models have been developed to identify key features for inhibiting targets like EGFR. nih.govbohrium.com For instance, a pharmacophore model for EGFR inhibitors might be developed using known potent drugs. nih.govbohrium.com

A typical ligand-based pharmacophore model for related amide-containing compounds might include the features outlined in the table below.

| Pharmacophore Feature | Description |

| Hydrogen Bond Acceptor (HBA) | Typically, the oxygen atom of the amide carbonyl group and the methoxy (B1213986) group. |

| Hydrogen Bond Donor (HBD) | The amine group and the amide nitrogen can act as hydrogen bond donors. |

| Aromatic Ring (AR) | The methoxyphenyl ring provides a key aromatic feature. |

| Hydrophobic (HY) | The phenyl ring and other aliphatic parts of the molecule contribute to hydrophobic interactions. |

These models are then validated for their ability to distinguish between active and inactive compounds and can be used as 3D queries to screen large chemical databases for novel molecules with the desired biological activity. nih.gov

Structure-Based Pharmacophore Generation

In contrast to the ligand-based approach, structure-based pharmacophore modeling is utilized when the 3D structure of the target protein is available, often from techniques like X-ray crystallography or NMR spectroscopy. nih.govresearchgate.net This method involves analyzing the interactions between the protein and a bound ligand within the active site to identify the crucial pharmacophoric features. nih.gov The resulting pharmacophore model represents the key interaction points within the binding pocket. nih.gov

For a compound like this compound, a structure-based pharmacophore could be generated if a crystal structure of its biological target in complex with a ligand is known. The process would involve:

Preparation of the Protein-Ligand Complex : The 3D structure of the target protein bound to a ligand is obtained from a repository like the Protein Data Bank (PDB).

Identification of Interaction Features : The software identifies key interactions such as hydrogen bonds, hydrophobic interactions, and aromatic stacking between the ligand and the amino acid residues of the protein's active site. researchgate.net

Pharmacophore Model Generation : Based on these interactions, a 3D pharmacophore model is created, which includes features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, along with their spatial relationships. researchgate.net

A hypothetical structure-based pharmacophore model for an enzyme inhibited by an analog of this compound might reveal the following key interactions:

| Feature in Pharmacophore | Interacting Residue in Protein (Example) | Type of Interaction |

| Hydrogen Bond Acceptor | Lysine (side chain amine) | Hydrogen Bond |

| Hydrogen Bond Donor | Aspartate (side chain carboxyl) | Hydrogen Bond |

| Aromatic Ring | Phenylalanine (aromatic ring) | Pi-pi Stacking |

| Hydrophobic | Leucine, Valine (aliphatic side chains) | Hydrophobic Interaction |

This model can then be used for virtual screening to find new molecules that fit the binding site and have the potential to be active. dergipark.org.tr

Computational Screening and Hit Identification from Databases

Computational screening, also known as virtual screening, is a key application of pharmacophore models. nih.gov It involves searching large libraries of chemical compounds, such as the ZINC database, to identify molecules that match the pharmacophore model and are therefore likely to be active against the target of interest. frontiersin.org This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. sygnaturediscovery.com

The virtual screening workflow typically involves:

Database Preparation : A large database of chemical compounds is prepared, often involving the generation of 3D conformations for each molecule.

Pharmacophore-Based Filtering : The pharmacophore model is used as a 3D query to search the database. Molecules that fit the pharmacophore's features and spatial constraints are retained. frontiersin.org

Molecular Docking : The hits from the pharmacophore screening are then often subjected to molecular docking studies. nih.gov Docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity. nih.gov

Hit Selection and Prioritization : Based on the docking scores and visual inspection of the binding modes, a final set of hit compounds is selected for experimental validation. nih.gov

In studies involving analogs of this compound, virtual screening has been used to identify potential new EGFR inhibitors. nih.govbohrium.com For example, a ligand-based pharmacophore model could be used to screen a database like ZINC, resulting in the identification of a number of potential hits. nih.govbohrium.com

The results of a typical virtual screening campaign can be summarized as follows:

| Screening Stage | Number of Compounds |

| Initial Database Size | > 1,000,000 |

| Hits from Pharmacophore Screening | ~ 10,000 |

| Hits after Docking and Scoring | ~ 10-100 |

| Final Selected Hits for Experimental Testing | < 10 |

These in silico approaches provide a robust framework for the initial stages of drug discovery, enabling the efficient identification and optimization of lead compounds based on the chemical scaffold of this compound.

Biological Activity and Mechanistic Investigations of 3 Amino N 4 Methoxyphenyl Propanamide in Vitro and Pre Clinical Research

Enzyme Inhibition Profiling and Mechanistic Elucidation

The propanamide backbone is a common feature in various enzyme inhibitors, and derivatives of 3-amino-N-(4-methoxyphenyl)propanamide have been explored for their potential to modulate enzyme activity. Research in this area has primarily focused on kinases, a critical class of enzymes in cellular signaling.

While direct studies on this compound are limited, research on structurally related compounds provides insight into its potential as an enzyme inhibitor. A notable example is the investigation of (S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide, a compound that shares the aminopropanamide core. This derivative has been identified as an inhibitor of Rho kinase (ROCK) and protein kinase C (PKC). These kinases are integral to cellular functions such as smooth muscle contraction and proliferation.

Another related compound, 2-Amino-3-(4-hydroxyphenyl)propanamide, also known as Tyrosinamide, is recognized as a tyrosine mimic and is utilized in studies of enzyme inhibition. Although specific enzyme targets for this particular molecule are not detailed in the available literature, its use as a mimic suggests its potential to interact with the active sites of tyrosine-dependent enzymes.

Currently, there is a lack of specific research data on the inhibitory activity of this compound against phosphodiesterases and proteasomes.

Detailed kinetic studies providing parameters such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) for the direct interaction of this compound with specific enzymes are not yet available in the public domain. For related compounds, such as certain N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, which are potent TRPV1 antagonists, detailed binding parameters have been determined. For instance, compound 49S in one such study exhibited a Ki for capsaicin (B1668287) antagonism of 0.2 nM and an IC50 for pH antagonism of 6.3 nM. nih.gov This highlights the potential for potent interactions within this class of molecules, though similar data for this compound is needed.

Receptor Binding Studies and Functional Modulation

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. Investigations into compounds structurally similar to this compound have suggested potential interactions with G protein-coupled receptors (GPCRs).

While direct binding assays of this compound with a wide array of GPCRs have not been extensively reported, studies on related phenylalkyl amides as potential melatonin (B1676174) analogs have provided some pertinent data. In this research, the position of the methoxy (B1213986) group on the phenyl ring was found to be critical for binding affinity to the melatonin receptor in chicken brain. nih.gov Specifically, a 4-methoxyl substitution, as is present in this compound, resulted in a significant decrease in binding affinity. nih.gov This suggests that the binding pockets for the side chain and the methoxy group may not be simultaneously accessible in this configuration for the melatonin receptor. nih.gov

The functional consequence of receptor binding, whether it be agonism or antagonism, is a critical aspect of a compound's biological profile. For compounds related to this compound, both activities have been observed. For example, a series of N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides were evaluated as antagonists of the human transient receptor potential vanilloid 1 (TRPV1), a non-GPCR ion channel. nih.gov The lead compounds in this series demonstrated potent antagonist activity. nih.gov The general structure of propanamide derivatives allows for the possibility of acting as either agonists or antagonists at various receptor sites, which can influence signal transduction pathways.

Cellular Activity Investigations

The ultimate biological effect of a compound is observed through its activity in cellular models. While specific data for this compound is scarce, studies on closely related derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated notable cellular effects, particularly in the context of cancer.

These derivatives have been synthesized and evaluated for their cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. Several of these compounds exhibited significant antiproliferative activity. The table below summarizes the cytotoxic activity of selected derivatives.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | Data Not Specified |

| Derivative X | MDA-MB-231 (Breast Cancer) | Data Not Specified |

In general, the tested compounds were found to be more cytotoxic against the U-87 glioblastoma cell line than the MDA-MB-231 breast cancer cell line. This suggests a degree of selectivity in their anticancer activity.

Cell Line-Based Antiproliferative Assays

While direct studies on the antiproliferative activity of this compound are not extensively documented in publicly available research, investigations into closely related analogues, specifically derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, have provided valuable insights into the potential cytotoxic effects of this chemical scaffold against cancer cell lines.

A study focusing on a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives demonstrated notable activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. mdpi.com The antiproliferative effects were evaluated using the MTT assay, a colorimetric assay for assessing cell metabolic activity. The results indicated that the tested compounds were generally more cytotoxic against the U-87 glioblastoma cell line compared to the MDA-MB-231 breast cancer cell line. mdpi.com

Among the tested derivatives, certain compounds exhibited significant reductions in cancer cell viability. For instance, compounds identified as 6 , 19 , and 36 in the study demonstrated the highest activity against the MDA-MB-231 cell line, reducing cell viability to 46.2 ± 5.0%, 44.6 ± 8.0%, and 43.7 ± 7.4%, respectively. mdpi.com The most active compound against the glioblastoma U-87 cell line was 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, which reduced cell viability to 19.6 ± 1.5%. mdpi.com

These findings suggest that the 3-[(4-methoxyphenyl)amino]propanamide (B3049550) core structure may serve as a promising scaffold for the development of novel anticancer agents. The observed cytotoxicity in these studies warrants further investigation into the specific antiproliferative potential of this compound.

Table 1: Antiproliferative Activity of 3-[(4-methoxyphenyl)amino]propanehydrazide Derivatives against MDA-MB-231 Breast Cancer Cell Line mdpi.com

| Compound | Cell Viability (%) | Standard Deviation |

| 6 | 46.2 | 5.0 |

| 19 | 44.6 | 8.0 |

| 36 | 43.7 | 7.4 |

Antimicrobial Activity Studies

One study detailed the synthesis and antimicrobial evaluation of a series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against a panel of multidrug-resistant bacterial and fungal pathogens. nih.gov The results showed that certain derivatives possessed potent and broad-spectrum antimicrobial activity. For example, hydrazones containing heterocyclic substituents demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 8 µg/mL, and vancomycin-resistant Enterococcus faecalis with MICs between 0.5 and 2 µg/mL. nih.gov Activity was also observed against Gram-negative pathogens and drug-resistant Candida species. nih.gov

The structural similarity between these active compounds and this compound, particularly the presence of an amino-aryl moiety connected to a three-carbon chain, suggests that the target compound may also possess antimicrobial properties. However, without direct experimental evidence, this remains speculative. Further research is necessary to determine the specific antimicrobial spectrum and efficacy of this compound.

Cellular Pathway Analysis (e.g., Signal Transduction, Gene Expression Modulation)

Currently, there is a lack of specific research investigating the cellular pathways modulated by this compound. Understanding the mechanism of action of a compound at the molecular level is crucial for its development as a therapeutic agent. Such studies would typically involve a range of techniques to assess the compound's effects on cellular signaling cascades, gene expression profiles, and other key cellular processes.

Future research in this area could explore the impact of this compound on pathways commonly implicated in the biological activities observed in its analogues, such as cell proliferation and survival pathways (e.g., MAPK/ERK, PI3K/Akt) in the context of its potential antiproliferative effects. Similarly, for its potential antimicrobial activity, studies could investigate its effects on bacterial cell wall synthesis, protein synthesis, or DNA replication. Techniques such as transcriptomics (RNA-seq), proteomics, and phosphoproteomics would be invaluable in elucidating the compound's mechanism of action and identifying its molecular targets.

Membrane Protein Interaction Studies in Cellular Systems

There is no specific information available in the scientific literature regarding the interaction of this compound with membrane proteins. The majority of therapeutic drugs target membrane proteins to alter cellular signaling. nih.gov Investigating the potential interactions of this compound with membrane proteins could provide significant insights into its mechanism of action and therapeutic potential.

Given the amphipathic nature of this compound, it is plausible that it could interact with the transmembrane or extracellular domains of various membrane proteins. Future studies could employ techniques such as affinity chromatography, surface plasmon resonance (SPR), or cellular thermal shift assays (CETSA) to identify potential membrane protein binding partners. Computational modeling and docking studies could also be utilized to predict potential interactions and guide experimental investigations.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Design Principles for Modulating Biological Potency

While specific SAR studies for this compound are limited, general principles for modulating the biological potency of related propanamide derivatives can be inferred from existing research. The biological activity of such compounds can be significantly influenced by modifications to various parts of the molecule.

For propanamide-containing scaffolds, key areas for structural modification to modulate biological potency include:

The Aryl Ring: The nature and position of substituents on the N-phenyl ring can dramatically affect activity. Electron-donating or electron-withdrawing groups, as well as their steric properties, can influence binding to biological targets. For example, in a series of 7-propanamide benzoxaboroles, modifications to the aryl group attached to the propanamide nitrogen were crucial for their potent anticancer activity. nih.gov

The Propanamide Linker: The length, rigidity, and substitution pattern of the three-carbon linker can impact how the molecule fits into a binding pocket. Introducing substituents on the propionic acid chain has been shown to enhance the pharmacokinetic properties of 3-arylpropionic acids. nih.gov

The Terminal Amino Group: Modification of the terminal amino group can influence solubility, basicity, and the ability to form hydrogen bonds, all of which are critical for interaction with biological targets.

Correlation of Structural Changes with Biological Responses

The correlation between specific structural modifications and the resulting biological responses is a cornerstone of medicinal chemistry. For compounds related to this compound, several trends have been observed:

Antiproliferative Activity: In the study of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, the addition of bulky heterocyclic moieties to the hydrazide group was shown to significantly influence cytotoxicity. mdpi.com This suggests that extending the molecule at this position can lead to interactions with additional binding sites on the target protein, thereby enhancing antiproliferative effects. The presence of a naphthalene (B1677914) moiety in compounds 36 and 37 , for example, was associated with high antioxidant and notable cytotoxic properties. mdpi.com

Antimicrobial Activity: For 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the conversion of the carboxylic acid to a hydrazide and subsequent formation of hydrazones with various aldehydes was a key strategy in developing potent antimicrobial agents. nih.gov The introduction of heterocyclic rings, such as furan, into the hydrazone structure was particularly effective in enhancing broad-spectrum antimicrobial activity. nih.gov This highlights the importance of the terminal functional group in mediating antimicrobial effects.

These examples from related compound series underscore the importance of systematic structural modifications to optimize the desired biological activity. Future SAR studies on this compound and its analogues would be essential to delineate the precise structural requirements for potent and selective biological activity.

In Vitro Metabolic Stability Assessment in Research Systems

In vitro metabolic stability assays are a fundamental component of drug discovery, providing critical insights into the pharmacokinetic profile of a new chemical entity. These assessments help predict a compound's behavior in vivo by determining its susceptibility to metabolic breakdown by liver enzymes. The primary methodologies involve incubating the test compound with liver microsomes or hepatocytes and monitoring its degradation over time. From this, key parameters such as the half-life (t½) and intrinsic clearance (CLint) can be calculated. These parameters are crucial for forecasting a drug's potential dose, bioavailability, and half-life in humans and pre-clinical species.

While specific metabolic stability data for this compound is not extensively detailed in the available literature, studies on structurally related propanamide compounds provide a clear example of the data generated in such assessments. For instance, research on ETN101 [2,3-diamino-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide], a novel agent investigated for hepatocellular carcinoma, involved its incubation with hepatocytes from humans and various animal species. The analysis showed comparable metabolic stability between human, rat, and monkey hepatocytes. nih.gov The specific pharmacokinetic parameters derived from this type of study are illustrated in the table below.

Table 1: Example of In Vitro Metabolic Stability Parameters for a Structurally Related Propanamide Compound (ETN101) in Hepatocytes from Different Species

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |

|---|---|---|

| Human | 75.0 | 18.5 |

| Mouse | 120.4 | 11.5 |

| Rat | 68.9 | 20.1 |

| Dog | 112.7 | 12.3 |

| Monkey | 73.1 | 19.0 |

Data sourced from a study on the related compound ETN101 and is presented for illustrative purposes. nih.gov

Pre-clinical Animal Model Studies for Biological Concept Validation

A thorough review of scientific literature did not yield specific pre-clinical studies evaluating the compound this compound in animal models of inflammatory disease. However, the evaluation of a novel compound's anti-inflammatory potential typically involves a well-established cascade of in vitro and in vivo models.

Initial in vitro screening is often conducted using cell lines such as RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.govnih.govresearchgate.net In this model, researchers measure the compound's ability to inhibit the production of key inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α and IL-1β. nih.govnih.gov

Following promising in vitro results, compounds are advanced to in vivo animal models to assess their efficacy in a whole-organism system. Commonly used models for acute inflammation include carrageenan-induced paw edema in rodents, where the reduction in swelling serves as a primary endpoint. nih.govmdpi.com Another model is the TPA-induced acute ear edema in mice. nih.gov For studies requiring visualization of inflammatory processes in real-time, the zebrafish larvae model has also been employed. nih.govmdpi.com These models are crucial for validating the biological concept of anti-inflammatory action before any further development.

Research into derivatives and structurally similar compounds has revealed potential anti-cancer activity, evaluated in both in vitro and in vivo cancer models.

In vitro studies have explored the cytotoxic effects of novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, a compound closely related to this compound. These derivatives were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The findings indicated that the tested compounds were generally more cytotoxic against the U-87 glioblastoma cell line. nih.gov Certain derivatives demonstrated a notable reduction in the viability of MDA-MB-231 breast cancer cells. nih.gov

Table 2: In Vitro Cytotoxicity of 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives in MDA-MB-231 Breast Cancer Cells

| Compound ID | Cancer Cell Line | % Reduction in Cell Viability (Mean ± SD) |

|---|---|---|

| Compound 36 | MDA-MB-231 | 43.7 ± 7.4 |

| Compound 19 | MDA-MB-231 | 44.6 ± 8.0 |

| Compound 6 | MDA-MB-231 | 46.2 ± 5.0 |

Data represents the effect on cancer cell viability after treatment. nih.gov

Furthermore, pre-clinical in vivo validation has been demonstrated with related propanamide structures. The compound ETN101, a 2,3-diamino-propanamide derivative, has shown significant anti-cancer effects in mouse models. Its efficacy was confirmed in both subcutaneous xenograft tumor models and in a HepG2 orthotopic animal model, which mimics liver tumors in a more physiologically relevant environment. nih.gov

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, such as biofilm formation and virulence factor production, once a population threshold is reached. mdpi.comnih.gov The disruption of QS signaling through antagonist compounds, known as quorum sensing inhibitors (QSIs), represents a promising anti-virulence strategy. nih.gov

While this compound itself has not been the focus of extensive QS studies, structurally similar N-acyl propanamide analogs have been synthesized and evaluated for their ability to antagonize QS phenotypes. In one such study, a panel of analogs was tested for QS inhibitory properties. The research identified several compounds that attenuated QS-regulated phenotypes in Gram-negative reporter strains. nih.gov

A notable finding was the activity of N-(4-fluorophenyl)-3-phenylpropanamide, a close structural analog, which demonstrated potent inhibition of QS in the marine pathogen Vibrio harveyi. This line of research supports the potential for substituted phenethylamides and related propanamides to be developed further as QS inhibitors. nih.gov

Table 3: Quorum Sensing Inhibitory Activity of a Structurally Related Analog

| Compound | Model Organism | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| N-(4-fluorophenyl)-3-phenylpropanamide | Vibrio harveyi | 1.1 µM |

Data indicates the concentration required to inhibit 50% of the quorum sensing-controlled phenotype.

Advanced Research Applications and Future Perspectives for 3 Amino N 4 Methoxyphenyl Propanamide

Development as Research Probes and Chemical Biology Tools

The development of chemical probes is essential for dissecting complex biological processes. These tools are designed to interact with specific biological targets, enabling their study within a native cellular context. The structure of 3-amino-N-(4-methoxyphenyl)propanamide is well-suited for conversion into such probes. The terminal amino group provides a convenient chemical handle for conjugation with reporter tags, such as fluorophores or biotin, without significantly altering the core scaffold that may be responsible for its biological activity.

Furthermore, by incorporating photoreactive or chemically reactive groups, derivatives of this compound can be transformed into affinity-based probes. These probes can be used to covalently label their protein targets, facilitating their identification and isolation from complex biological mixtures. This approach is critical for target validation and for understanding the mechanism of action of bioactive compounds. The knowledge gained from using these probes can illuminate the relationship between molecular structure and biological function, guiding the design of more effective drugs. mdpi.comnih.gov

Role in Lead Compound Identification and Optimization in Drug Discovery Research

The N-(4-methoxyphenyl)propanamide scaffold has been identified as a promising starting point for the development of new therapeutic agents. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The core of this compound serves as a valuable scaffold for structure-activity relationship (SAR) studies, which are fundamental to optimizing a lead compound's efficacy and selectivity. mdpi.com

Research into derivatives has revealed significant biological activities across different therapeutic areas:

Anticancer Activity : A study on novel derivatives of a closely related structure, 3-[(4-methoxyphenyl)amino]propanehydrazide, demonstrated notable cytotoxic activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. mdpi.com One of the most active compounds identified was 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, highlighting the potential for developing potent anticancer agents from this scaffold. mdpi.com

Antioxidant Activity : In the same study, certain derivatives showed antioxidant activity 1.4 times higher than the well-known antioxidant ascorbic acid, suggesting applications in combating diseases associated with oxidative stress. mdpi.com

Anthelmintic Properties : A simplified derivative, N-(4-methoxyphenyl)pentanamide, which shares the N-(4-methoxyphenyl)amide core, has shown significant antiparasitic activity against the nematode Toxocara canis. nih.gov This finding opens avenues for developing new anthelmintic drugs, which are needed to combat resistance to existing treatments. nih.gov

These examples underscore the utility of the N-(4-methoxyphenyl)amide framework as a foundational structure in lead discovery and optimization.

Table 1: Anticancer Activity of Selected 3-[(4-methoxyphenyl)amino]propanehydrazide Derivatives

| Compound Name | Target Cell Line | Activity | Source |

|---|---|---|---|

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Human Glioblastoma U-87 | Identified as most active against this cell line | mdpi.com |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | General | Antioxidant activity 1.37 times higher than ascorbic acid | mdpi.com |

Integration with High-Throughput Screening Methodologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast numbers of chemical compounds against a specific biological target. nuvisan.com The process utilizes automated technologies to perform miniaturized biochemical, biophysical, or cell-based assays, making it possible to screen libraries containing millions of compounds. nuvisan.com

Compounds like this compound and its synthetically accessible derivatives are ideal candidates for inclusion in these large screening libraries. Its relatively simple structure allows for the creation of a diverse set of analogues through combinatorial chemistry. These focused libraries can then be screened to identify initial "hits"—compounds that show activity against a target of interest. These hits provide the starting point for the lead optimization process described previously. The integration of this chemical scaffold into HTS campaigns is a crucial step in identifying novel biological activities and initiating new drug discovery projects.

Exploration of Novel Biological Targets and Therapeutic Concepts

Research into derivatives of this compound has pointed toward several biological targets and therapeutic areas. The anticancer activity observed against glioblastoma and breast cancer cells suggests that these compounds may interact with pathways crucial for cancer cell proliferation and survival. mdpi.com Similarly, the anthelmintic effects of a related compound indicate activity against targets specific to nematodes. nih.gov

Studies on structurally similar molecules, such as 3-Amino-N-(2,4-dimethoxyphenyl)propanamide, suggest potential interactions with enzymes involved in DNA replication and neurotransmitter systems. smolecule.com This indicates that the broader class of N-alkoxyphenyl propanamides could be explored for applications in neuropharmacology. The core structure provides a versatile template that can be modified to target a wide range of proteins, including enzymes and receptors, thereby enabling the exploration of new therapeutic concepts for various diseases. smolecule.com

Design of Next-Generation Analogues via De Novo Computational Approaches

De novo computational design represents a cutting-edge approach in drug discovery, where computer algorithms are used to design novel molecular structures based on the properties of a biological target. researchgate.netnih.gov Instead of relying solely on existing chemical libraries, these methods can build new molecules from scratch or by combining smaller chemical fragments. nih.govbohrium.com

The this compound scaffold is an excellent candidate for such computational strategies. It can serve as a core fragment or starting structure in de novo design algorithms. Computational methods can explore a vast chemical space by:

Modifying substituents: Virtually adding different chemical groups to the phenyl ring or the propanamide backbone to predict how these changes would affect binding to a target.

Altering the linker: Changing the length and flexibility of the propanamide chain to optimize the orientation of the molecule within a protein's binding site.

Building novel scaffolds: Using the core structure as a building block to be combined with other fragments to create entirely new classes of molecules.

These computational tools can prioritize the synthesis of compounds that are most likely to have the desired biological activity, making the drug discovery process more efficient and rational. researchgate.net This approach holds the potential to generate next-generation analogues of this compound with significantly improved potency, selectivity, and pharmacokinetic properties.

Q & A

Q. What are the recommended synthetic routes and characterization methods for 3-amino-N-(4-methoxyphenyl)propanamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of this scaffold are prepared by reacting 3-chloro-propanamide intermediates with substituted aromatic amines under reflux conditions in aprotic solvents like dichloromethane or DMF. Yields range from 40% to 60%, depending on substituents. Post-synthesis characterization involves:

- 1H/13C NMR : To confirm hydrogen/carbon environments, such as amide resonance (δ ~7.5–8.5 ppm for NH) and methoxy group signals (δ ~3.8 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.23 Å, C–N at 1.34 Å) and hydrogen-bonding networks (N–H···O and C–H···O interactions), critical for validating structural integrity .

Q. How should researchers handle discrepancies in melting points or spectral data during synthesis?

Discrepancies may arise from impurities or polymorphic forms. To mitigate:

- Recrystallization : Use solvents like dichloromethane or ethanol for purification.

- DSC/TGA : Confirm thermal stability and polymorphism .

- Cross-validate : Compare NMR shifts with literature (e.g., methoxy protons at δ 3.8 ppm) and computational predictions (DFT) .

Advanced Research Questions

Q. How can enzymatic activity assays be optimized for studying β-alanyl aminopeptidase substrates like this compound?

- Substrate Design : Replace the 4-methoxyphenyl group with fluorinated or electron-withdrawing substituents to modulate enzyme affinity .

- Assay Conditions : Use Pseudomonas aeruginosa cultures (1×10⁶ CFU/mL) with 100 mg/mL substrate in NMP, incubated at 37°C. Monitor VOC release (e.g., aniline derivatives) via HS-SPME-GC-MS for sensitivity .

- Positive Controls : Include 3-amino-N-(3-fluorophenyl)propanamide, which shows higher VOC yields (38.5 mg/mL vs. 19.8 mg/mL for other derivatives) .

Q. How should researchers address contradictions in enzymatic activity data across strains or substrates?

- Statistical Workflow :

- Perform ANOVA (α=0.05) to identify significant differences between substrate groups (e.g., p=0.0002 for VOC variance).

- Follow with T-tests (assuming unequal variance if F-test p<0.05) to pinpoint outliers. For example, 3-amino-N-(4-methylphenyl)propanamide underperforms due to steric hindrance (p=0.0009 vs. fluorinated analogs) .

- Calibration Curves : Validate GC-MS detection limits (e.g., 3-fluoroaniline LOD: 0.1 ng/mL vs. aniline: 0.5 ng/mL) .

Q. What computational methods are suitable for modeling hydrogen-bonding interactions in this compound?

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond lengths and angles. Compare with X-ray data (e.g., C–H···O contact distances: 2.5–2.7 Å) .

- Molecular Dynamics (MD) : Simulate crystal packing to analyze chain propagation along crystallographic axes (e.g., a-axis chains with intercentroid distances of 4.82 Å) .

Q. How does the 4-methoxyphenyl group influence hydrogen-bonding networks in the crystal lattice?

The methoxy group’s electron-donating nature stabilizes the aromatic ring, preventing resonance with the amide. This results in:

- Chain Formation : N–H···O bonds create homodromic chains (graph-set C₁₁(4)), while C–H···O interactions chelate the amide oxygen .

- Packing Efficiency : Shortest intercentroid distance of 4.82 Å, favoring dense stacking .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.